1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride
Overview
Description
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride is a useful research compound. Its molecular formula is C12H19Cl2N and its molecular weight is 248.19 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
1-(4-Chlorophenyl)-3,3-dimethylbutan-2-amine hydrochloride, also known as Pitolisant, is a selective antagonist or inverse agonist of the histamine H3 receptor . The histamine H3 receptor is primarily found in the central nervous system and to a lesser extent, the peripheral nervous system .
Mode of Action
This compound binds to the antagonist binding site of the H3 receptor, which is located within the transmembrane core . By blocking histamine autoreceptors, this compound enhances the activity of histaminergic neurons, as well as increasing the signaling of other neurotransmitters in the brain .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histaminergic pathway. By acting as an inverse agonist at the histamine H3 receptor, it enhances histaminergic activity in the brain . This leads to increased wakefulness and decreased excessive daytime sleepiness, which is beneficial in the treatment of conditions like narcolepsy .
Pharmacokinetics
The pharmacokinetics of this compound involves its absorption, distribution, metabolism, and excretion (ADME). It is readily absorbed after oral administration and widely distributed throughout the body
Result of Action
The molecular and cellular effects of this compound’s action primarily involve the enhancement of histaminergic neuron activity. This results in increased wakefulness and decreased excessive daytime sleepiness, which is particularly beneficial for individuals with narcolepsy .
Properties
IUPAC Name |
1-(4-chlorophenyl)-3,3-dimethylbutan-2-amine;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18ClN.ClH/c1-12(2,3)11(14)8-9-4-6-10(13)7-5-9;/h4-7,11H,8,14H2,1-3H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GOFXFSAGJUCZCI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(CC1=CC=C(C=C1)Cl)N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19Cl2N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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